molecular formula C15H25NO4 B12993650 4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate

4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate

Cat. No.: B12993650
M. Wt: 283.36 g/mol
InChI Key: KMAOIRCFJCQHCW-UHFFFAOYSA-N
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Description

4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and material science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetoacetate with ethylamine to form an intermediate, which is then cyclized under acidic conditions to form the spirocyclic core. The final product is obtained after esterification and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The spirocyclic core provides a rigid framework that can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

4-O-tert-butyl 6-O-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-6-7-15(8-9-15)16(10-11)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3

InChI Key

KMAOIRCFJCQHCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2(CC2)N(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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